BenchChemオンラインストアへようこそ!

DMBA

Chemical Carcinogenesis Tumor Initiation Mouse Skin Model

Choose DMBA (57-97-6) for reproducible two-stage carcinogenesis studies. Unlike B[a]P, DMBA initiates 0.29 tumors/mouse at 1 nmol, enabling sensitive co-carcinogen screens. Its bay-region diol-epoxide pathway and lower Ki-67/Mitotic Activity Index vs MNU make it essential for hormone receptor-positive breast cancer models. ≥98% purity via HPLC ensures reliable DNA adduct quantification. Complete carcinogen capability allows tumor progression studies without separate promoters. Avoid inter-study variability by using genuine DMBA, not generic 'PAH carcinogens'.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 57-97-6
Cat. No. B013559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMBA
CAS57-97-6
Synonyms7,12 Dimethylbenzanthracene
7,12-dimethylbenz(a)anthracene
7,12-Dimethylbenzanthracene
9,10-Dimethyl-1,2-benzanthracene
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C
InChIInChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3
InChIKeyARSRBNBHOADGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
In water, 0.061 mg/L water at 25 °C
In water, 0.039 mg/L water (average of 6 measured values from literature at 24-27 °C)
Slightly soluble in alcohol;  soluble in carbon disulfide, toluene
May be solubilized in water by purines such as caffeine, tetramethyluric acid;  nucleosides, adenosine, & guanosine also show a solvent action
Freely soluble in benzene;  moderately soluble in acetone;  slightly soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





DMBA (CAS 57-97-6) Procurement Guide: Carcinogenic Potency and Model-Specific Differentiation


7,12-Dimethylbenz[a]anthracene (DMBA, CAS 57-97-6) is a potent polycyclic aromatic hydrocarbon (PAH) carcinogen widely employed as a chemical initiator in experimental oncology [1]. As a methylated derivative of benz[a]anthracene, its introduction of two methyl groups at the 7 and 12 positions transforms the non-carcinogenic parent compound into one of the most potent known synthetic tumor initiators [2]. DMBA is used to induce reproducible mammary, skin, and ovarian tumors in rodent models, with tumorigenic potency quantified at 0.29 tumors/mouse at 1 nmol initiation-promotion assays and measurable tumorigenicity across a wide dose range [3].

Why Procuring a General 'PAH Carcinogen' Will Not Substitute for DMBA-Specific Procurement


The common practice of substituting a general 'PAH carcinogen' for DMBA in experimental protocols introduces significant variability and irreproducible results. DMBA's tumorigenic potency, tumor latency, and histological phenotype are uniquely defined by its 7,12-dimethyl substitution pattern, which drives metabolic activation through a 'bay-region' diol-epoxide pathway distinct from that of benzo[a]pyrene (B[a]P) or monomethylated analogs [1]. For example, DMBA induces 0.29 tumors/mouse at a 1 nmol initiating dose, whereas B[a]P is completely inactive at this dose level [2]. Furthermore, DMBA-induced mammary carcinomas exhibit lower expression of the proliferation marker Ki-67 and lower mitotic activity index (MAI) compared to tumors induced by the alternative initiator N-methyl-N-nitrosourea (MNU), resulting in fundamentally different tumor aggressiveness and therapeutic response profiles [3]. Substituting another PAH or general 'carcinogen' without quantitative justification will invalidate cross-study comparisons and undermine experimental reproducibility.

Quantitative Evidence for DMBA (CAS 57-97-6) Differentiation Against Key Comparators


Comparative Tumor-Initiating Potency: DMBA vs. Benzo[a]pyrene (B[a]P) at Low Nanomolar Doses

In a direct comparative initiation-promotion study using female SENCAR mice, DMBA demonstrated clear tumor-initiating activity at a low dose of 1 nmol, whereas benzo[a]pyrene (B[a]P) was completely inactive [1]. At this dose, DMBA induced 0.29 tumors/mouse, compared to 0 tumors/mouse for B[a]P [1]. This quantifies a distinct potency threshold difference that precludes the use of B[a]P as a functional substitute for DMBA in low-dose carcinogenesis studies.

Chemical Carcinogenesis Tumor Initiation Mouse Skin Model

Comparative Carcinogenicity at Higher Doses: DMBA vs. Benzo[a]pyrene (B[a]P) in Complete Carcinogenesis Protocol

In a repeated-application complete carcinogenesis protocol, the differential between DMBA and B[a]P is further magnified. Mice treated twice weekly for 40 weeks with 4 nmol DMBA developed carcinomas (two carcinomas in one mouse), whereas B[a]P was completely inactive at all tested doses (1, 4, and 8 nmol), inducing zero tumors [1]. This demonstrates a qualitative and quantitative difference in carcinogenic potential under chronic exposure conditions.

Complete Carcinogenesis Tumor Multiplicity Mouse Skin Model

Comparative Mammary Tumor Aggressiveness: DMBA vs. MNU in Rat Models

Direct comparison of mammary tumors induced by DMBA versus N-methyl-N-nitrosourea (MNU) in female Sprague-Dawley rats reveals significant differences in prognostic marker expression [1]. MNU-induced mammary carcinomas exhibited higher expression of the proliferation marker Ki-67 and a higher mitotic activity index (MAI) compared to DMBA-induced carcinomas (statistically significant differences for ERα, PR, and MAI at p<0.05) [1]. This indicates MNU-induced tumors are more aggressive and have a worse prognosis, while DMBA-induced tumors represent a less aggressive, ER+/PR+ phenotype [1].

Mammary Carcinogenesis Tumor Prognosis Immunohistochemistry

Vendor Purity and Analytical Specification as a Proxy for Reproducible Carcinogenicity

While not a direct comparator study, quantitative analytical data from commercial vendors establish a performance baseline for procurement. DMBA is commercially available with high purity as verified by HPLC. Vendor specifications report purity levels of ≥95% (Sigma-Aldrich) , 98.72% (Selleckchem) [1], 99.04% (Selleckchem) , and 99.94% (MedChemExpress) . While all grades are suitable for research, the higher purity grades (≥99%) are preferred for sensitive applications such as metabolic activation studies or DNA adduct quantification to minimize potential interference from impurities.

Analytical Chemistry Quality Control Procurement Specification

Validated Application Scenarios for Procuring DMBA (CAS 57-97-6) Based on Quantitative Evidence


Low-Dose Tumor Initiation-Promotion Studies in Mouse Skin

DMBA is the initiator of choice for two-stage skin carcinogenesis protocols requiring a sensitive, quantifiable response at low doses. Its activity at 1 nmol (0.29 tumors/mouse) [1] provides a measurable baseline for studying the effects of co-carcinogens or chemopreventive agents, where B[a]P is ineffective.

Induction of Less Aggressive, ER+/PR+ Mammary Adenocarcinomas in Rats

For studies focused on hormone receptor-positive breast cancer with a less aggressive clinical profile, DMBA is the superior carcinogen. Compared to MNU, DMBA-induced tumors exhibit lower Ki-67 proliferation indices and mitotic activity, modeling a disease state with a better prognosis and distinct therapeutic vulnerabilities [2].

Complete Carcinogenesis Protocols for Studying Tumor Progression Without Exogenous Promotion

DMBA is a complete carcinogen capable of inducing malignant tumors upon repeated application without the need for a separate tumor promoter [1]. This property is essential for long-term studies investigating the natural history of tumor development, the role of endogenous promoters, or the efficacy of interventions targeting the entire carcinogenic process.

Metabolic Activation and DNA Adduct Formation Studies in Sensitive Assays

The availability of DMBA with documented high purity (≥99% by HPLC) makes it suitable for quantitative studies of metabolic activation, such as measuring the formation of bay-region diol-epoxide DNA adducts, where even trace impurities could confound analytical results or biological outcomes.

Quote Request

Request a Quote for DMBA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.